The synthesis of Itriglumide involves several intricate steps, typically requiring specific reagents and conditions to achieve the desired chemical structure. The synthesis pathway can be outlined as follows:
This multi-step process emphasizes the complexity and precision required in synthesizing Itriglumide, highlighting its significance in pharmaceutical chemistry.
The molecular structure of Itriglumide can be described in terms of its functional groups and stereochemistry:
The detailed analysis of its molecular structure indicates that Itriglumide’s design is tailored for high specificity towards gastrin receptors, which is essential for its intended pharmacological effects.
Itriglumide can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding how Itriglumide might be modified for enhanced efficacy or reduced side effects in therapeutic applications.
Itriglumide functions primarily as a selective antagonist at gastrin receptors (specifically CCK2 receptors). By blocking these receptors, it effectively inhibits the actions of gastrin, leading to decreased gastric acid secretion. This mechanism is particularly beneficial in treating conditions characterized by excessive stomach acid production.
This mechanism underpins its therapeutic potential in managing gastrointestinal disorders related to hyperacidity.
Itriglumide exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems.
Itriglumide has several scientific applications primarily within pharmacology and medicinal chemistry:
Itriglumide (CR 2945) emerged in the late 1980s to early 1990s as part of a strategic effort by Rotta Research Laboratorium to develop potent and selective cholecystokinin receptor antagonists. This period witnessed intense pharmaceutical competition to develop therapeutically viable CCK antagonists, reflected in complex patent landscapes covering glutamic acid derivatives and benzodiazepine-based structures. The development of itriglumide occurred against a backdrop of evolving intellectual property strategies, with companies seeking broad protection for chemical scaffolds showing CCK receptor affinity. Patent analytics reveal clustering around glutaramic acid derivatives during this period, with researchers systematically modifying the core structure to enhance receptor specificity and pharmacokinetic properties [1] [5].
Itriglumide was specifically engineered as a (R)-1-naphthalene propionic acid derivative, representing a significant structural evolution from first-generation antagonists like proglumide. This molecular refinement yielded substantially improved receptor affinity, with early preclinical studies demonstrating nanomolar-range inhibition of CCK₂ receptors. The compound's development exemplified rational drug design approaches focused on optimizing receptor-ligand interactions, particularly through stereochemical control. Patent protections secured during this period covered both the specific chemical entity and its therapeutic applications for acid-related disorders, positioning itriglumide as a candidate with commercial potential in gastrointestinal therapeutics [6] [10].
Table 1: Evolution of Glutaramic Acid-Derived CCK Receptor Antagonists
Compound | Chemical Designation | CCK₁R IC₅₀ (μM) | CCK₂R IC₅₀ (μM) | Selectivity Ratio (CCK₂R) |
---|---|---|---|---|
Proglumide | D,L-4-benzamido-N,N-dipropyl-glutaramic acid | 6,000 | 11,000 | 1.8 |
Lorglumide | D,L-4-(3,4-dichlorobenzoylamino)-5-(di-N-pentylamino)-5-oxopentanoic acid | 0.13 | 300 | 2,300 |
Itriglumide (CR 2945) | (R)-1-naphthalene propionic acid | 20.7 | 0.0023 | 9,000 |
YF476 | (R)-1-[2,3-dihydro-2-oxo-1-pivaloylmethyl-5-(2'pyridyl)-1H-1,4-benzodiazepin-3-yl]-3-(methylaminophenyl)urea | 0.50 | 0.00011 | 5,020 |
The therapeutic rationale for itriglumide centered on selective cholecystokinin type 2 receptor (CCK₂R, formerly CCK-B/gastrin receptor) antagonism. This receptor, with near equal affinity for gastrin and cholecystokinin, was identified as a critical regulator of gastric acid secretion and mucosal growth. Physiological studies established that gastrin acts as the primary endogenous ligand for peripheral CCK₂ receptors due to 5-10-fold higher postprandial serum concentrations compared to CCK. Receptor mapping confirmed CCK₂R expression in human gastric mucosa, exocrine pancreas, adrenal gland, and central nervous system, revealing multiple potential therapeutic applications [2] [10].
Itriglumide demonstrated exceptional receptor selectivity with approximately 9,000-fold greater affinity for CCK₂R versus CCK₁R – a significant improvement over earlier compounds like lorglumide (2,300-fold selective for CCK₁R) and spiroglumide (9.6-fold selective for CCK₂R). This pharmacological profile was achieved through stereospecific optimization, with the R-enantiomer showing substantially greater receptor affinity and selectivity than racemic mixtures or the S-configuration. Mechanistic studies confirmed itriglumide's competitive antagonism, effectively blocking gastrin-stimulated acid secretion in isolated gastric glands and animal models at nanomolar concentrations. The compound's structure-activity relationship (SAR) profile established that the naphthalene moiety significantly enhanced receptor binding affinity and metabolic stability compared to smaller aromatic systems [6] [10].
Table 2: Selectivity Profile of Key CCK₂ Receptor-Preferring Antagonists
Compound | CCK₁R IC₅₀ (μM) | CCK₂R IC₅₀ (μM) | Selectivity Ratio (CCK₂R) | Chemical Class |
---|---|---|---|---|
Itriglumide (CR 2945) | 20.7 | 0.0023 | 9,000 | Glutaramic acid derivative |
L-365,360 | 0.28 | 0.002 | 140 | Benzodiazepine derivative |
YF476 | 0.50 | 0.00011 | 5,020 | Benzodiazepine derivative |
CI-988 | 4.3 | 0.0017 | 2,501 | Dipeptoid |
JB95008 | 4.0 | 0.001 | 4,000 | Benzobicyclo[2.2.2]octane |
Despite promising preclinical data demonstrating potent acid suppression and potential applications in hypergastrinemic states, itriglumide's clinical development was discontinued following Phase 2 trials. While detailed trial data remain proprietary, industry-wide analysis indicates that development challenges stemmed from multiple factors rather than efficacy alone. The compound faced a shifting therapeutic landscape where proton pump inhibitors (PPIs) were establishing dominance in acid-related disorders due to superior efficacy and patient compliance. Additionally, clinical trials for panic disorder indications (another potential application for CCK₂R antagonists) consistently demonstrated limited efficacy versus placebo, reducing commercial interest in the entire class [4] [6].
Itriglumide's discontinuation exemplifies strategic portfolio decisions in pharmaceutical development. Analysis of clinical pipelines from this period reveals that several CCK₂R antagonists reached Phase 2 but few progressed further. Development was often terminated not due to safety concerns but because of modest therapeutic differentiation in crowded markets and emerging doubts about the clinical translatability of CCK₂R antagonism for central nervous system disorders. The compound's development coincided with industry adoption of randomized discontinuation trial (RDT) methodologies designed to identify responsive subpopulations. While RDTs could potentially have refined itriglumide's target indications, development ceased before such approaches were applied [4] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0